molecular formula C11H12F2O2 B8080418 5-(2,4-Difluorophenoxy)pentanal

5-(2,4-Difluorophenoxy)pentanal

Cat. No.: B8080418
M. Wt: 214.21 g/mol
InChI Key: YHJSSLHBGYERSK-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenoxy)pentanal is an aliphatic aldehyde functionalized with a 2,4-difluorophenoxy group. This compound combines the reactivity of an aldehyde moiety with the electronic and steric effects imparted by the fluorine substituents on the aromatic ring. The 2,4-difluorophenoxy group is notable for its balance of lipophilicity and electronic modulation, making it a common motif in drug design (e.g., kinase inhibitors like pamapimod) .

Properties

IUPAC Name

5-(2,4-difluorophenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJSSLHBGYERSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(2,4-Difluorophenoxy)pentanal” involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically includes:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “5-(2,4-Difluorophenoxy)pentanal” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: to handle the volume of reactants.

    Automated systems: for precise control of temperature, pressure, and reaction time.

    Advanced purification techniques: to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “5-(2,4-Difluorophenoxy)pentanal” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “5-(2,4-Difluorophenoxy)pentanal” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which compound “5-(2,4-Difluorophenoxy)pentanal” exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Positional Isomers of Difluorophenoxypentanal

The position of fluorine atoms on the phenoxy ring significantly influences chemical stability and commercial availability:

Compound Fluorine Positions CAS Number Purity Commercial Status Key Differences
5-(2,4-Difluorophenoxy)pentanal 2,4 Not explicitly listed N/A Presumed research use Reference compound for comparison
5-(2,5-Difluorophenoxy)pentanal 2,5 1019537-98-4 98% Discontinued Altered electronic effects; reduced steric hindrance
5-(2,3-Difluorophenoxy)pentanal 2,3 10-F542528 N/A Discontinued Increased ortho-substitution; potential steric clashes

Analysis :

  • 2,4-Substitution : Favored in pharmaceuticals due to optimal electronic effects (electron-withdrawing fluorines enhance aromatic ring stability) and reduced steric bulk compared to 2,3- or 2,5-isomers.
  • 2,5-Substitution : Discontinued status suggests challenges in synthesis or stability, possibly due to less favorable resonance stabilization.
  • 2,3-Substitution : Ortho-fluorines may hinder aldehyde reactivity or intermolecular interactions, limiting applications .

Substituent Variations: Methoxy vs. Fluoro Groups

Property 5-(2,4-Difluorophenoxy)pentanal 5-[(4-Methoxyphenyl)methoxy]pentanal
Substituent Electronic Effects Electron-withdrawing (-F) Electron-donating (-OCH₃)
Reactivity Higher aldehyde reactivity Reduced aldehyde reactivity
Synthesis Complexity Requires fluorinated precursors Uses standard protecting groups

Analysis :

  • The methoxy analog is synthesized via simpler protection/deprotection steps (e.g., PMBCl protection), whereas fluorinated analogs demand specialized fluorination techniques.
  • Fluorine's smaller size and electronegativity enhance metabolic stability in pharmaceuticals, whereas methoxy groups may improve solubility .

Derivative Comparison: Aldehyde vs. Ester

The ethyl ester derivative, Ethyl 5-(2,4-difluorophenoxy)pentanoate (CAS 1443344-94-2), highlights stability differences:

Property 5-(2,4-Difluorophenoxy)pentanal Ethyl 5-(2,4-difluorophenoxy)pentanoate
Functional Group Aldehyde (-CHO) Ester (-COOEt)
Stability Air-sensitive; prone to oxidation Stable; commercial availability
Applications Reactive intermediate Pharmaceutical precursor

Analysis :

  • The ester derivative is preferred for storage and synthesis due to its stability, while the aldehyde is likely used transiently in reactions (e.g., nucleophilic additions).

Research and Commercial Implications

  • Pharmaceutical Relevance: The 2,4-difluorophenoxy group is recurrent in drug candidates (e.g., pamapimod ), implying that 5-(2,4-difluorophenoxy)pentanal could serve as a building block for kinase inhibitors or protease-activated receptor (PAR) antagonists.
  • Synthetic Challenges : Discontinued status of analogs (e.g., 2,5- and 2,3-isomers) underscores the difficulty in optimizing fluorine positioning for stability and reactivity.
  • Derivative Utility : Ethyl esters act as stable precursors, enabling scalable synthesis of aldehydes for targeted applications.

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